

An In-depth Technical Guide to 5-Cyanophthalide (CAS 82104-74-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **5-Cyanophthalide** (CAS 82104-74-3), a pivotal intermediate in the chemical and pharmaceutical industries.

Core Chemical and Physical Properties

5-Cyanophthalide is a stable, white to faint yellow crystalline powder.[1] Its chemical structure features a phthalide ring fused with a cyano functional group, which imparts unique reactivity, making it a valuable building block in organic synthesis.[2][3] It is recognized for its high purity, chemical stability, and consistent reactivity.[1][3]

Data Presentation: Core Properties

The fundamental physical and chemical properties of **5-Cyanophthalide** are summarized in the table below for easy reference.



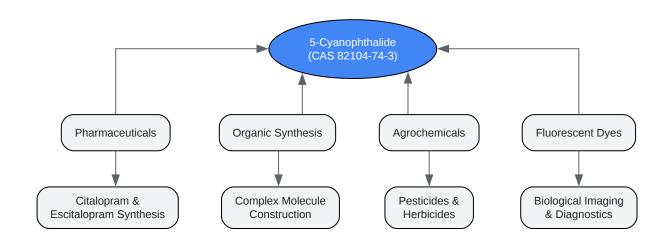
Property	Value	Citations
CAS Number	82104-74-3	[4][5][6][7]
Molecular Formula	C ₉ H ₅ NO ₂	[1][4][5][8]
Molecular Weight	159.14 g/mol	[4][5][8][9]
Appearance	White to almost white/pale yellow crystalline solid/powder	[1][2][5][7]
Melting Point	201-205 °C (lit.) Other sources report ranges of 110-115°C and 202-204°C.	[5][6][8]
Boiling Point	407.5 ± 45.0 °C at 760 mmHg (Predicted)	[7][8]
Density	1.36 ± 0.1 g/cm³ (Predicted)	[7][8]
Purity/Assay	Typically ≥97%, with high- purity grades of ≥98% (HPLC) and 99.5%+ available.	[2][5][6][7][8]
Solubility	Slightly soluble in Acetone, Chloroform, and Methanol.[2] [8] Freely soluble in Acetonitrile.[10]	[2][8][10]
Storage Conditions	Store at room temperature in a sealed, dry container.[5][8] Some suppliers recommend 2°C - 8°C.[4]	[4][5][8]
Synonyms	1,3-Dihydro-1- oxoisobenzofuran-5- carbonitrile, 1-Oxo-1,3- dihydroisobenzofuran-5- carbonitrile	[4][6][7]

Key Applications and Industrial Significance



5-Cyanophthalide is a versatile intermediate with significant applications across various sectors, most notably in pharmaceutical manufacturing.[5]

- Pharmaceutical Synthesis: Its primary and most critical application is serving as a key intermediate in the multi-step synthesis of the widely used antidepressant drugs Citalopram and its active S(+) enantiomer, Escitalopram.[1][3][8][11] The compound's structure forms a foundational scaffold in the production of these Active Pharmaceutical Ingredients (APIs).[2]
- Organic Synthesis: Beyond pharmaceuticals, it is employed as a versatile building block for creating complex organic molecules and exploring new synthetic pathways.[3][5]
- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[5]
- Fluorescent Dyes: 5-Cyanophthalide is used in the production of fluorescent dyes, which
 are essential tools in biological imaging and diagnostics.[5]
- Research: It acts as a reagent in chemical research, helping scientists to investigate reaction mechanisms and develop novel materials.[5] There is also research interest in its potential as an antitumor agent.[12]



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Logical relationship of **5-Cyanophthalide**'s applications.



Experimental Protocols: Synthesis Pathways

The synthesis of **5-Cyanophthalide** is well-documented, with the most common industrial routes starting from 5-carboxyphthalide. These processes involve converting the carboxylic acid group into a nitrile.

Methodology 1: Synthesis from 5-Carboxyphthalide via an Amide Intermediate

This common pathway involves the chlorination of the carboxylic acid, followed by amidation and subsequent dehydration to yield the nitrile.

Experimental Workflow:

- Chlorination: 5-Carboxyphthalide is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate 5-(chlorocarbonyl)phthalide.[11]
- Amidation: The resulting acyl chloride is then reacted with ammonia or alkylamines to produce the corresponding carbamyl derivative, 5-carbamoylphthalide.[11]
- Dehydration: The final step involves a dehydration reaction of the amide group to form the cyano group, yielding **5-Cyanophthalide**.[11][13] This can be achieved using a dehydrating agent like thionyl chloride in a solvent mixture such as toluene and DMF, often with heating. [13]

Methodology 2: Synthesis from 5-Carboxyphthalide via a Hydroxamyl Intermediate

An alternative process also begins with 5-carboxyphthalide.

Experimental Workflow:

- Acyl Chloride Formation: Similar to the first method, 5-carboxyphthalide is first converted into its acyl chloride derivative.[11]
- Reaction with Hydroxylamine: The acyl chloride is then reacted with hydroxylamine to give the corresponding hydroxamyl phthalide intermediate.[11]
- Dehydration: This intermediate is subsequently subjected to a dehydration reaction to give the final 5-Cyanophthalide product.[11]



Purification: An analytically pure sample of **5-Cyanophthalide** can be obtained by crystallization from acetic acid or toluene.[13] High-performance liquid chromatography (HPLC) is typically used to confirm the purity of the final product.[5]



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General experimental workflow for synthesizing **5-Cyanophthalide**.

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